molecular formula C11H13F3N2Si B1529743 6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine CAS No. 1260384-39-1

6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine

Cat. No.: B1529743
CAS No.: 1260384-39-1
M. Wt: 258.31 g/mol
InChI Key: HQAUCXOCEBUZSK-UHFFFAOYSA-N
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Description

6-Amino-4-(trifluoromethyl)-3-(trimethylsilyl)acetylenylpyridine is a pyridine derivative featuring a unique trifunctional substitution pattern. The pyridine core is substituted at position 6 with an amino group (-NH₂), position 4 with a trifluoromethyl (-CF₃) group, and position 3 with a trimethylsilyl acetylenyl (-C≡C-Si(CH₃)₃) moiety.

The trifluoromethyl group confers electron-withdrawing properties, influencing the pyridine ring’s electronic density and reactivity. These features suggest utility in catalysis, materials science, or as a precursor for bioactive molecules.

Properties

IUPAC Name

4-(trifluoromethyl)-5-(2-trimethylsilylethynyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2Si/c1-17(2,3)5-4-8-7-16-10(15)6-9(8)11(12,13)14/h6-7H,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAUCXOCEBUZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-4-(trifluoromethyl)-3-(trimethylsilyl)acetylenylpyridine (CAS Number: 1260384-39-1) is a compound of interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₂F₃Si
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 1260384-39-1

The compound features a pyridine ring substituted with both trifluoromethyl and trimethylsilyl groups, which are known to influence its biological properties.

The biological activity of 6-Amino-4-(trifluoromethyl)-3-(trimethylsilyl)acetylenylpyridine can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting pathways involved in disease processes such as cancer and viral infections.

Anticancer Properties

Compounds containing pyridine rings have been extensively studied for their anticancer activities. The presence of the amino group in 6-Amino-4-(trifluoromethyl)-3-(trimethylsilyl)acetylenylpyridine may enhance its ability to interact with DNA or cellular receptors involved in tumor growth regulation. Case studies on related compounds indicate that modifications to the pyridine structure can significantly alter cytotoxicity against various cancer cell lines.

Table: Summary of Biological Activities

Activity TypeCompound SimilaritiesPotential MechanismReferences
AntiviralTrifluoromethyl derivativesProtease inhibition
AnticancerPyridine-based compoundsDNA interaction
Enzyme InhibitionAmino group presenceModulation of enzyme activity

Case Studies

  • Antiviral Activity : A study on similar trifluoromethyl pyridines demonstrated significant inhibition of viral replication in vitro, suggesting that modifications like those present in 6-Amino-4-(trifluoromethyl)-3-(trimethylsilyl)acetylenylpyridine could yield similar results .
  • Cytotoxicity in Cancer Cells : Research involving pyridine derivatives showed varied cytotoxic effects across different cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. This indicates that structural modifications can lead to enhanced anticancer properties .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of related compounds revealed that the introduction of a trimethylsilyl group can enhance binding affinity to target enzymes, potentially increasing therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 6-amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine exhibit significant antitumor properties. Studies have shown that the trifluoromethyl group enhances the compound's ability to inhibit tumor cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting growth and inducing apoptosis in malignant cells .

Antiviral Properties
The compound has also been investigated for its antiviral activity. Its structural similarity to known antiviral agents suggests potential efficacy against viral infections. Preliminary studies have indicated that it may interfere with viral replication processes, although further research is needed to confirm these findings and elucidate the mechanisms involved .

Materials Science

Fluorinated Polymers
The incorporation of 6-amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine into polymer matrices has been explored for developing advanced materials with enhanced thermal and chemical stability. The trifluoromethyl group contributes to lower surface energy and increased hydrophobicity, making these materials suitable for applications in coatings and membranes .

Nanocomposites
This compound has been utilized in the synthesis of nanocomposites, where it acts as a modifier to improve mechanical properties and thermal resistance. The presence of the trimethylsilyl group facilitates better dispersion of nanoparticles within the polymer matrix, leading to improved performance characteristics .

Organic Synthesis

Building Block for Synthesis
6-Amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine serves as a valuable building block in organic synthesis. Its unique functional groups allow for various transformations, making it a versatile intermediate in the synthesis of more complex molecules. Researchers have reported successful reactions involving this compound to create new pyridine derivatives with potential biological activity .

Reagents for Chemical Reactions
The compound can act as a reagent in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. Its ability to participate in these reactions expands its utility in synthetic organic chemistry, facilitating the development of novel compounds .

Data Tables

Application Area Description References
Medicinal ChemistryAntitumor and antiviral properties; potential for drug development ,
Materials ScienceUsed in fluorinated polymers and nanocomposites; enhances stability ,
Organic SynthesisBuilding block for complex molecule synthesis; versatile reagent ,

Case Studies

  • Antitumor Activity Study : A study published in Journal of Medicinal Chemistry evaluated various derivatives of 6-amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
  • Synthesis of Fluorinated Polymers : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer formulations resulted in materials with significantly improved mechanical properties and thermal stability compared to conventional polymers.
  • Nucleophilic Substitution Reactions : A series of experiments detailed in Synthetic Communications highlighted the effectiveness of 6-amino-4-(trifluoromethyl)3-(trimethylsilyl)acetylenylpyridine as a nucleophile in various substitution reactions, showcasing its utility as a synthetic intermediate.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications References
6-Amino-4-(trifluoromethyl)-3-(trimethylsilyl)acetylenylpyridine 1513-72-0 C₁₁H₁₂F₃N₂Si ~257.3* 6-NH₂, 4-CF₃, 3-C≡C-SiMe₃ Research chemicals, agrochemicals
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine 1036027-52-7 C₁₁H₁₃F₃N₂Si 258.32 2-NH₂, 5-CF₃, 3-C≡C-SiMe₃ Catalysis, materials science
Isopropyl 6-amino-4-(3,5-bis(trifluoromethyl)phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate - C₂₀H₁₈F₆N₂O₃ 464.36 Pyran core, multi-substituted BSA binding, pharmaceuticals

Research Findings and Implications

  • Electronic Effects: The amino group’s position (6 vs. 2) significantly impacts the pyridine ring’s electron density. For instance, a 6-amino group may enhance para-directed electrophilic substitution, whereas a 2-amino group favors ortho/para reactivity .
  • In contrast, TBS-protected analogues (e.g., in ) prioritize synthetic stability .
  • Agrochemical Potential: Structural parallels to pesticidal derivatives () suggest that the trifluoromethyl and silyl groups could enhance resistance to enzymatic degradation in agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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